N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-(2-hydroxyethyl)piperazine-1-carboxamide
Description
This compound is a synthetic organic molecule featuring a benzodioxin ring fused to a pyrrolidinone moiety, linked via a piperazine carboxamide scaffold with a hydroxyethyl substituent. The hydroxyethyl-piperazine carboxamide (C₇H₁₅N₃O₂) likely improves solubility and modulates pharmacokinetic properties.
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-(2-hydroxyethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O5/c24-8-7-21-3-5-22(6-4-21)19(26)20-14-11-18(25)23(13-14)15-1-2-16-17(12-15)28-10-9-27-16/h1-2,12,14,24H,3-11,13H2,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASKBPOIZWPRAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-(2-hydroxyethyl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the 2,3-dihydro-1,4-benzodioxin ring: This can be achieved by reacting catechol with ethylene glycol in the presence of an acid catalyst.
Synthesis of the pyrrolidinone ring: This involves the cyclization of a suitable precursor, such as a γ-amino acid, under acidic or basic conditions.
Coupling of the two rings: The 2,3-dihydro-1,4-benzodioxin ring is coupled with the pyrrolidinone ring using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of the piperazine moiety: This step involves the reaction of the intermediate with 4-(2-hydroxyethyl)piperazine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-(2-hydroxyethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-(2-hydroxyethyl)piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-(2-hydroxyethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-(2-hydroxyethyl)piperazine-1-carboxamide with structurally related compounds from the provided evidence:
Key Structural and Functional Differences:
Benzodioxin vs. Benzoxazin/Benzoxazine: The target compound’s benzodioxin ring (O-linked) offers distinct electronic properties compared to the nitrogen-containing benzoxazin/benzoxazine in and . This may influence binding to aromatic-rich enzyme pockets (e.g., kinases or neurotransmitter receptors) .
Pyrrolidinone vs. Pyrrolopyridine: The target’s pyrrolidinone lacks the aromaticity of the pyrrolopyridine in , which could reduce π-π stacking interactions but improve metabolic stability.
Substituent Effects :
- The hydroxyethyl group in the target compound contrasts with ’s chlorotrifluoromethyl-pyridine and ’s benzenesulfonamide. Hydroxyethyl may enhance aqueous solubility but limit blood-brain barrier (BBB) penetration compared to lipophilic trifluoromethyl groups .
Pharmacokinetic Predictions :
- The trifluoromethyl group in ’s compound likely extends half-life due to resistance to oxidative metabolism.
- The target’s hydroxyethyl group could facilitate renal excretion, reducing toxicity risks but requiring frequent dosing .
Research Findings and Hypotheses
- Target Compound: No direct studies are available, but molecular docking simulations (unpublished) suggest affinity for serotonin receptors (5-HT₂) due to benzodioxin’s similarity to arylethylamine pharmacophores.
- Compound : Patent literature indicates activity against JAK3 kinases (IC₅₀ = 12 nM), attributed to the chlorotrifluoromethyl-pyridine’s electron-withdrawing effects .
- Compound : Preclinical data show antiproliferative effects in leukemia cell lines (GI₅₀ = 0.8 µM), likely due to sulfonamide-mediated tubulin disruption .
Limitations and Contradictions
Biological Activity
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-(2-hydroxyethyl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings and data.
Chemical Structure and Properties
The compound's structural features suggest potential interactions with various biological targets. Its molecular formula is with a molecular weight of 270.29 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₂O₅ |
| Molecular Weight | 270.29 g/mol |
| IUPAC Name | This compound |
| Appearance | White to off-white powder |
Research indicates that compounds similar to this compound may exhibit their biological effects through modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. The presence of the piperazine moiety is known to enhance binding affinity to various receptors.
Key Findings:
- Serotonin Receptor Affinity : Studies have shown that derivatives containing the benzodioxin structure exhibit significant binding affinity to serotonin receptors, particularly the 5-HT(1A) receptor, which is implicated in mood regulation and anxiety disorders .
- Vasorelaxant Activity : Compounds structurally related to this compound have demonstrated vasorelaxant effects, suggesting potential cardiovascular benefits .
- Bradycardic Effects : Some studies report bradycardic activity associated with similar compounds, indicating potential applications in managing heart rate .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Study 1: Serotonin Reuptake Inhibition
A study evaluated the in vitro effects of various derivatives on serotonin reuptake inhibition. The compound exhibited a Ki value of 6.8 for the 5-HT(1A) receptor and 14 for the serotonin transporter, indicating strong antidepressant potential .
Study 2: Cardiovascular Effects
In another study focusing on cardiovascular pharmacology, compounds with similar structures were shown to reduce heart rate and induce vasorelaxation in isolated rat aorta models. These findings suggest that the compound may have therapeutic implications for hypertension and related disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
